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Compound of Interest

Compound Name: 4-Fluorobenzamide

Cat. No.: B1200420

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has yielded a remarkable array
of bioactive molecules that have made a significant impact on medicine and agriculture. This
technical guide provides a comprehensive overview of the discovery, history, and development
of key fluorinated benzamides, offering insights into their synthesis, mechanism of action, and
quantitative structure-activity relationships.

Introduction: The Rise of Fluorine in Benzamide
Chemistry

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and
pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can
enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of
neighboring functional groups. In the context of the versatile benzamide scaffold, this has led to
the development of compounds with diverse therapeutic and agrochemical applications. This
guide will explore the history and technical details of three prominent examples: the
antipsychotic remoxipride, the anticancer agent entinostat, and the fungicide flutolanil.

Remoxipride: A Selective Dopamine D2 Receptor
Antagonist
Discovery and History
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Remoxipride, a substituted benzamide, was developed by Astra (now AstraZeneca) in the
1980s as an atypical antipsychotic for the treatment of schizophrenia.[1] It was designed to be
a selective dopamine D2 receptor antagonist with a lower incidence of extrapyramidal side
effects compared to classical neuroleptics.[2][3] Remoxipride gained approval in the UK in
1989.[1] However, it was withdrawn from the market in 1993 due to concerns about a rare but
serious side effect, aplastic anemia.[1] Despite its withdrawal, remoxipride remains an
important tool in neuropharmacological research due to its high selectivity for the D2 receptor.

[3]

Mechanism of Action

The antipsychotic effects of remoxipride are attributed to its selective antagonism of dopamine
D2 receptors in the mesolimbic pathway of the brain.[2] In schizophrenia, an overactivity of
dopaminergic signaling is hypothesized to contribute to the positive symptoms of the disease.
[4] By blocking D2 receptors, remoxipride reduces the effects of excess dopamine, thereby
alleviating these symptoms.[1] Unlike many other antipsychotics, remoxipride has a low affinity
for other neurotransmitter receptors, which is thought to contribute to its favorable side-effect
profile.[5]

Below is a diagram illustrating the signaling pathway of dopamine D2 receptor antagonism.

Dopamine D2 Receptor Antagonism by Remoxipride
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Dopamine D2 receptor signaling pathway and the inhibitory action of remoxipride.
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Parameter Value Reference

Binding Affinity (Ki)

Dopamine D2 Receptor 113 nM ([3H]raclopride) [6]

Pharmacokinetics

Bioavailability >90% [7]
Plasma Half-life 4-7 hours [7]
Systemic Plasma Clearance ~120 mL/min [7]
Volume of Distribution 0.7 L/kg [7]
Protein Binding ~80% [7]

Experimental Protocols

Synthesis of Remoxipride

The synthesis of remoxipride has been described in the literature.[8] A general synthetic
approach involves the following key steps:

e Preparation of 3-bromo-2,6-dimethoxybenzoic acid: This can be achieved through
bromination and subsequent methylation of a suitable benzoic acid precursor.

» Activation of the carboxylic acid: The benzoic acid derivative is converted to a more reactive
species, such as an acid chloride, to facilitate amide bond formation.

» Amide coupling: The activated benzoic acid is reacted with (S)-(-)-1-ethyl-2-
aminomethylpyrrolidine to form the final remoxipride molecule.

A detailed, step-by-step protocol would require access to proprietary or highly specialized
chemical literature not available in the current search results. The above serves as a general
outline of the synthetic strategy.
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Entinostat: A Class | Histone Deacetylase (HDAC)

Inhibitor
Discovery and History

Entinostat (also known as MS-275) is a synthetic benzamide derivative that was identified as a
potent and selective inhibitor of Class | histone deacetylases (HDACS).[9][10] Developed by
Syndax Pharmaceuticals, entinostat has been investigated in numerous clinical trials for the
treatment of various cancers, including breast cancer, lung cancer, and hematological
malignancies.[9][11] It has shown promise as both a monotherapy and in combination with
other anticancer agents.[11]

Mechanism of Action

Entinostat exerts its anticancer effects by selectively inhibiting HDAC1, HDAC2, and HDACS3.
[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more
condensed chromatin structure and repression of gene transcription. By inhibiting these
enzymes, entinostat promotes histone hyperacetylation, which results in a more relaxed
chromatin state and the re-expression of silenced tumor suppressor genes.[10][11] This can
lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[10]

The following diagram illustrates the mechanism of action of entinostat.
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Mechanism of Action of Entinostat
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Entinostat inhibits HDAC, leading to histone hyperacetylation and re-expression of tumor
suppressor genes.

Quantitative Data
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Parameter Value Reference
IC50 Values

HDAC1 243 nM [12]
HDAC?2 453 nM [12]
HDAC3 248 nM [12]

Pharmacokinetics

Bioavailability Orally bioavailable 9]
Time to Max. Concentration

0.5 - 60 hours [9]
(Tmax)
Half-life 33 - 150 hours [9]

Experimental Protocols

Synthesis of Entinostat

The synthesis of entinostat has been reported in the literature and generally involves a multi-
step process.[11] A plausible synthetic route is outlined below:

e Preparation of the pyridine-containing intermediate: This often starts with a commercially
available pyridine derivative that is functionalized to introduce a linker for subsequent
coupling.

o Synthesis of the benzamide portion: A suitably substituted aminobenzoic acid is prepared.

+ Amide bond formation: The two key intermediates are coupled using standard peptide
coupling reagents (e.g., HATU) to form the final entinostat molecule.[11]

As with remoxipride, a detailed, step-by-step protocol for the synthesis of entinostat is not
readily available in the public domain. The above represents a generalized synthetic strategy.

Flutolanil: A Succinate Dehydrogenase Inhibitor
Fungicide
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Discovery and History

Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals.[7] It was
discovered and developed by the Japanese company Nihon Nohyaku Co., Ltd. and was first
launched in 1986.[7] The development of flutolanil was driven by the need for an effective
systemic fungicide to control diseases caused by Rhizoctonia solani, a major pathogen in crops

like rice, potatoes, and peanuts.[7]

Mechanism of Action

Flutolanil acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as
Complex I, in the mitochondrial electron transport chain of fungi.[9][13] SDH plays a crucial
role in cellular respiration by catalyzing the oxidation of succinate to fumarate. By inhibiting this
enzyme, flutolanil disrupts the fungus's energy production, leading to the inhibition of mycelial
growth and spore germination.[14]

The following diagram illustrates the site of action of flutolanil in the mitochondrial electron

transport chain.

Mechanism of Action of Flutolanil
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Flutolanil inhibits Complex Il (Succinate Dehydrogenase) in the mitochondrial electron transport
chain.
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Parameter Value Reference

Efficacy (EC50)

Rhizoctonia solani 0.05- 0.5 mg/L [15]

Physicochemical Properties

Water Solubility 8.01 mg/L (20°C)

Log P 3.17

Experimental Protocols

Synthesis of Flutolanil

The synthesis of flutolanil involves the condensation of 3-isopropoxyaniline with 2-
(trifluoromethyl)benzoyl chloride.[7] A general procedure is as follows:

» Preparation of 2-(trifluoromethyl)benzoyl chloride: 2-(Trifluoromethyl)benzoic acid is reacted
with a chlorinating agent such as thionyl chloride.

o Amide formation: The resulting acid chloride is then reacted with 3-isopropoxyaniline in the
presence of a base to yield flutolanil.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique)[7]

e Media Preparation: A series of potato dextrose agar (PDA) plates are prepared containing
different concentrations of flutolanil dissolved in a suitable solvent (e.g., acetone). A control
plate with solvent only is also prepared.

« Inoculation: A small mycelial plug from an actively growing culture of Rhizoctonia solani is
placed in the center of each plate.

 Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-
28°C).

» Data Collection: The diameter of the fungal colony is measured at regular intervals. The
EC50 value is calculated as the concentration of flutolanil that causes a 50% reduction in
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mycelial growth compared to the control.

Conclusion

The fluorinated benzamides represent a diverse and impactful class of molecules in both
medicine and agriculture. The case studies of remoxipride, entinostat, and flutolanil highlight
the power of fluorine substitution to fine-tune biological activity and achieve desired therapeutic
or pesticidal effects. While the specific applications and mechanisms of action of these
compounds vary widely, their histories underscore the importance of rational drug design,
serendipitous discovery, and a deep understanding of structure-activity relationships in the
ongoing quest for novel and effective chemical entities. This technical guide provides a
foundational resource for researchers and professionals in the field, summarizing key data and
methodologies to inspire and inform future innovation in fluorinated benzamide chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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